PDK1 Inhibitor Potency: Cpd64 Derivative of 4-Isopropoxy-3-nitrophenol vs. Dichloroacetate (DCA)
The 4-isopropoxy-3-nitrophenyl-containing compound Cpd64 (2,2-Dichloro-1-(4-isopropoxy-3-nitrophenyl)ethan-1-one) has been reported as a significantly more potent and selective PDK1 inhibitor than the clinical comparator dichloroacetate (DCA), enabling enhanced anti-proliferative effects in EGFR-mutant NSCLC cells under hypoxia when combined with EGFR-TKIs [1]. The 4-isopropoxy-3-nitrophenyl scaffold is essential for this activity, as replacement with alternative aryl groups leads to loss of potency.
| Evidence Dimension | PDK1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Cpd64 (incorporating 4-isopropoxy-3-nitrophenyl core): more potent and selective than DCA and DAP; enhanced PDH activity, elevated mitochondrial respiration, increased ATP generation; enhanced tumor growth inhibition in NCI-H1975 xenograft model when combined with erlotinib |
| Comparator Or Baseline | Dichloroacetate (DCA) and dichloroacetophenone (DAP): standard PDK1 inhibitors with lower potency and selectivity |
| Quantified Difference | Cpd64 described as 'more potent and selective' than DCA/DAP; specific IC50 values for PDK1 not disclosed in the referenced study but functional superiority demonstrated across PDH activity, mitochondrial respiration, ATP generation, and in vivo tumor growth inhibition endpoints |
| Conditions | EGFR-mutant NSCLC cell lines under hypoxia; NCI-H1975 xenograft mouse model |
Why This Matters
Procurement of 4-isopropoxy-3-nitrophenol as a synthetic intermediate is justified for medicinal chemistry programs targeting PDK1, where the 3-nitro-4-isopropoxy substitution pattern is critical for the potency advantage over first-generation PDK1 inhibitors.
- [1] Yang, H. et al. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Eur. J. Pharmacol. 838, 105–115 (2018). View Source
